molecular formula C21H26N2O4S B11601614 2-methoxyethyl 8-methyl-4-oxo-6-[4-(propan-2-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

2-methoxyethyl 8-methyl-4-oxo-6-[4-(propan-2-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11601614
M. Wt: 402.5 g/mol
InChI Key: XFZHGNBAZHHHAN-UHFFFAOYSA-N
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Description

2-methoxyethyl 8-methyl-4-oxo-6-[4-(propan-2-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that includes a pyrimido[2,1-b][1,3]thiazine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 8-methyl-4-oxo-6-[4-(propan-2-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, which undergo cyclization reactions to form the pyrimido[2,1-b][1,3]thiazine core. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 8-methyl-4-oxo-6-[4-(propan-2-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups .

Scientific Research Applications

2-methoxyethyl 8-methyl-4-oxo-6-[4-(propan-2-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 8-methyl-4-oxo-6-[4-(propan-2-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyethyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
  • 2-methoxyethyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
  • 2-methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Uniqueness

The uniqueness of 2-methoxyethyl 8-methyl-4-oxo-6-[4-(propan-2-yl)phenyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate lies in its specific substitution pattern and the presence of the isopropyl group on the phenyl ring. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

2-methoxyethyl 8-methyl-4-oxo-6-(4-propan-2-ylphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C21H26N2O4S/c1-13(2)15-5-7-16(8-6-15)19-18(20(25)27-11-10-26-4)14(3)22-21-23(19)17(24)9-12-28-21/h5-8,13,19H,9-12H2,1-4H3

InChI Key

XFZHGNBAZHHHAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)C(C)C)C(=O)OCCOC

Origin of Product

United States

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